Fosfructose-1-13C (sodium)

Description

Significance of Stable Isotope Tracers in Quantitative Metabolism

Stable isotope tracers, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), are non-radioactive and can be safely used in a wide range of organisms, including humans. nih.gov Their application is central to ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique considered the gold standard for accurately determining the rates of metabolic reactions, or fluxes. isotope.comethz.ch

The core principle of using stable isotope tracers lies in their ability to be distinguished from their more abundant, lighter counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comacs.org When cells are supplied with a substrate labeled with a stable isotope, such as ¹³C-glucose, the labeled atoms are incorporated into downstream metabolites. creative-proteomics.com By analyzing the mass distribution of these metabolites, scientists can map the flow of carbon through central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. ethz.chcreative-proteomics.comnih.gov This allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of the cell's metabolic state. researchgate.netd-nb.info

The use of stable isotope tracers offers several advantages:

Quantitative Analysis: Enables the measurement of reaction rates (fluxes) within metabolic networks. ethz.chcreative-proteomics.com

Pathway Elucidation: Helps to discover and map novel metabolic pathways. creative-proteomics.com

Safety: As they are non-radioactive, stable isotopes can be used in human studies. nih.gov

Specificity: Allows for the tracking of specific atoms through complex biochemical reactions. nih.gov

| Isotope | Natural Abundance (%) | Typical Application | Analytical Technique |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1 | Tracing carbon backbone in carbohydrates, amino acids, fatty acids. creative-proteomics.com | Mass Spectrometry (MS), NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | ~0.37 | Tracing nitrogen in amino acids, proteins, and nucleic acids. creative-proteomics.com | Mass Spectrometry (MS), NMR Spectroscopy |

| Deuterium (²H) | ~0.015 | Tracing water utilization and fat metabolism. creative-proteomics.com | Mass Spectrometry (MS), NMR Spectroscopy |

Historical Context and Evolution of 13C-Labeled Carbohydrates in Biochemical Inquiry

The use of isotopes to trace metabolic pathways has a rich history. Early studies in the mid-20th century relied heavily on radioactive isotopes, such as Carbon-14 (¹⁴C). While instrumental in outlining major metabolic routes like glycolysis, the use of radioactive tracers posed safety concerns and was limited by the available analytical techniques. google.comoup.com

The advent and refinement of mass spectrometry and NMR spectroscopy propelled the use of stable isotopes, particularly ¹³C, to the forefront of metabolic research. nih.govnih.gov These technologies could accurately detect the small mass differences between isotopes, making it possible to quantify their incorporation into various biomolecules. nih.gov

Initially, uniformly labeled substrates, like [U-¹³C]glucose where all six carbon atoms are ¹³C, were widely used to get a general overview of glucose oxidation and metabolism. physiology.org However, as the understanding of metabolic networks grew more sophisticated, so did the need for more precise tools. This led to the development of specifically labeled carbohydrates, where only certain carbon atoms are replaced with ¹³C. researchgate.netnih.gov The commercial availability of various ¹³C-labeled carbohydrates has further expanded their application in biological studies. unimo.it This evolution from radioactive to stable isotopes, and from uniform to position-specific labeling, has been driven by the continuous development of analytical instrumentation and the desire for more detailed and quantitative insights into the complexities of metabolism. nih.gov

Rationale for Regiospecific Carbon-13 Labeling in Fructose (B13574) Phosphates for Flux Analysis

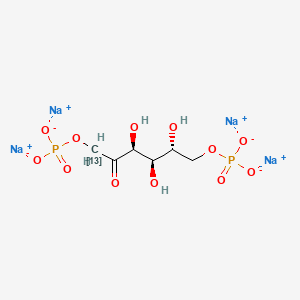

The use of regiospecifically labeled substrates, such as Fosfructose-1-¹³C (sodium salt), is crucial for dissecting complex and interconnected metabolic pathways. "Regiospecific" refers to the labeling of a molecule at a specific atomic position. In the case of Fosfructose-1-¹³C, the carbon atom at the C1 position of the fructose-1-phosphate (B91348) molecule is a ¹³C isotope.

The rationale for this precise labeling strategy stems from the fact that different carbon atoms within a single metabolite can have different metabolic fates. researchgate.net For example, in central carbon metabolism, fructose-1-phosphate is a key intermediate. gssiweb.org It is converted to fructose-1,6-bisphosphate, which is then cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). wjgnet.com

Crucially, the original C1 of fructose becomes the C3 of DHAP. By tracking the ¹³C label from Fosfructose-1-¹³C, researchers can precisely follow the path of this specific carbon atom. This allows them to distinguish between different metabolic routes. For instance, it helps in quantifying the relative fluxes through glycolysis versus the pentose phosphate pathway (PPP). google.comnih.gov The PPP is a major route for generating NADPH and precursors for nucleotide synthesis, and its activity can be difficult to measure due to the recycling of intermediates back into glycolysis. nih.govnih.gov

Using specifically labeled tracers like [1-¹³C]glucose or fructose derivatives allows for a more accurate estimation of pathway activities compared to uniformly labeled tracers. nih.gov For example, studies have shown that tracers like [2-¹³C]glucose and [3-¹³C]glucose can provide more precise flux estimates for glycolysis and the PPP than the more commonly used [1-¹³C]glucose. researchgate.netnih.gov The choice of the labeled position on the substrate molecule is therefore a critical aspect of experimental design in metabolic flux analysis, enabling a focused investigation of specific reactions within a complex network. researchgate.netnih.gov

| Original Carbon in Fructose | Position in Fructose-1,6-bisphosphate | Resulting Triose Phosphate | Position in Triose Phosphate |

|---|---|---|---|

| C1 | C1 | Dihydroxyacetone Phosphate (DHAP) | C3 |

| C2 | C2 | Dihydroxyacetone Phosphate (DHAP) | C2 |

| C3 | C3 | Dihydroxyacetone Phosphate (DHAP) | C1 |

| C4 | C4 | Glyceraldehyde-3-Phosphate (GAP) | C1 |

| C5 | C5 | Glyceraldehyde-3-Phosphate (GAP) | C2 |

| C6 | C6 | Glyceraldehyde-3-Phosphate (GAP) | C3 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10Na4O12P2 |

|---|---|

Molecular Weight |

429.04 g/mol |

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(613C)hexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i2+1;;;; |

InChI Key |

MVVGIYXOFMNDCF-SXYVTHCJSA-J |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)[13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Regiospecifically Labeled Fosfructose 1 13c Sodium

Chemoenzymatic Synthetic Routes for ¹³C-Enriched Sugar Phosphates

Chemoenzymatic synthesis has emerged as a highly effective strategy for the preparation of isotopically labeled sugar phosphates, including Fosfructose-1-¹³C. This approach combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to achieve high yields and specific labeling patterns that are often challenging to obtain through purely chemical or biological methods.

A common chemoenzymatic route for synthesizing ¹³C-enriched fructose (B13574) phosphates involves the use of enzymes from the glycolytic pathway. nih.gov For instance, aldolase (B8822740), a key enzyme in this pathway, catalyzes the condensation of dihydroxyacetone phosphate (B84403) (DHAP) with glyceraldehyde-3-phosphate (G3P) to form fructose-1,6-bisphosphate. nih.govnih.govresearchgate.net By utilizing a ¹³C-labeled precursor for either DHAP or G3P, the ¹³C isotope can be specifically incorporated into the fructose backbone.

The enzymatic synthesis of fructose 1,6-diphosphate has been demonstrated using purified enzymes from thermophilic organisms like Bacillus stearothermophilus. nih.gov Such systems can be adapted for isotopic labeling by introducing a ¹³C-labeled substrate at the appropriate step. Furthermore, "one-pot" enzymatic syntheses have been developed, where multiple enzymes of the glycolytic pathway are used concurrently to produce ¹³C-substituted D-fructose phosphates from labeled precursors like pyruvate (B1213749) or L-alanine. nih.gov This approach offers an efficient means of producing millimole quantities of the desired labeled product.

Precursor Selection and Isotopic Incorporation Strategies at the C1 Position

The selection of an appropriate ¹³C-labeled precursor is critical for achieving regiospecific labeling at the C1 position of fosfructose. The choice of precursor depends on the specific enzymatic or chemical reaction employed for the isotopic incorporation.

For enzymatic syntheses utilizing aldolase, the labeling strategy focuses on the precursors DHAP and G3P. The C1, C2, and C3 of fructose-1,6-bisphosphate originate from DHAP, while C4, C5, and C6 are derived from G3P. Therefore, to introduce a ¹³C label at the C1 position of the fructose moiety, [1-¹³C]dihydroxyacetone phosphate would be the required precursor.

A versatile approach for producing ¹³C₂-labeled molecules involves starting from elemental ¹³C to synthesize calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-acetylene as a universal building block for organic synthesis. rsc.org While this provides a fundamental source of ¹³C, its direct application to the complex, multi-step synthesis of a phosphorylated sugar like fosfructose would be intricate.

A more direct precursor for introducing a ¹³C label at the C1 position would be a specifically labeled starting material that can be chemically or enzymatically converted to the target molecule. For example, the synthesis of D-[1-¹³C]fructose 1,6-bisphosphate has been reported, indicating the availability of methods to introduce the label at this specific position. omicronbio.com

Purification and Isolation Techniques for Labeled Fructose Phosphates

Following synthesis, the purification and isolation of the labeled fructose phosphate from the reaction mixture are crucial to obtain a product of high purity. The purification strategy must effectively separate the target compound from unreacted precursors, enzymes, salts, and other byproducts.

A variety of chromatographic techniques are commonly employed for the purification of sugar phosphates. Ion-exchange chromatography is particularly effective due to the negatively charged phosphate groups on the target molecule. This method allows for the separation of the desired product from unphosphorylated sugars and other non-ionic or less charged species.

High-performance liquid chromatography (HPLC) is another powerful tool for the purification of labeled fructose phosphates. nih.gov Reverse-phase HPLC (RPLC) can be used, often after derivatization, to enhance the separation of sugar phosphate isomers and improve retention on the column. nih.gov

Electrodialysis has also been explored as a method for purifying sugar phosphates by removing inorganic phosphate salts from the mixture. google.com This technique utilizes ion-exchange membranes to selectively transport ions under the influence of an electric field, offering an efficient way to desalt the product solution.

Crystallization can also be a final step in the purification process to obtain the sodium salt of the labeled fosfructose in a highly pure, solid form. This is often achieved by the addition of a solvent in which the product is poorly soluble, such as ethanol (B145695), to a concentrated aqueous solution of the purified compound.

Isotopic Enrichment and Purity Assessment via Specialized Spectroscopic and Chromatographic Methods

The final and critical step in the synthesis of Fosfructose-1-¹³C (sodium) is the verification of its chemical purity and the confirmation of the position and extent of isotopic labeling. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the site and level of ¹³C enrichment. acs.orgnih.govacs.org ¹³C NMR spectroscopy directly detects the ¹³C nucleus, and the chemical shift of the signal provides information about the chemical environment of the labeled carbon, thus confirming its position within the molecule. nih.govfrontiersin.org The intensity of the ¹³C signal relative to that of the unlabeled compound or an internal standard can be used to quantify the isotopic enrichment. Two-dimensional NMR techniques, such as ¹H-¹H correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) spectroscopy, can provide further structural confirmation and help to unambiguously assign the position of the label. nih.govcopernicus.org

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the mass of the labeled molecule, thereby confirming the incorporation of the ¹³C isotope. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the masses of the resulting fragments, which can provide further evidence for the location of the isotopic label. nih.gov High-resolution mass spectrometry (HRMS) allows for the accurate determination of the mass-to-charge ratio, enabling the differentiation of isotopologues and the precise measurement of isotopic enrichment. nih.gov

Chromatographic Methods , such as HPLC and GC, are used to assess the chemical purity of the final product. nih.govresearchgate.net By comparing the retention time of the synthesized compound to that of an authentic, unlabeled standard, the identity of the product can be confirmed. The peak area in the chromatogram provides a quantitative measure of the purity of the isolated compound.

The combination of these specialized spectroscopic and chromatographic methods ensures the production of Fosfructose-1-¹³C (sodium) with high chemical and isotopic purity, making it a reliable tracer for metabolic studies.

Advanced Analytical Techniques for Characterizing Fosfructose 1 13c Sodium and Its Metabolites in Complex Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic studies with Fosfructose-1-13C (sodium), NMR is indispensable for determining the specific location and extent of isotopic enrichment in various metabolites.

High-Resolution 13C NMR for Carbon Isotopomer Distribution Analysis

High-resolution 13C NMR spectroscopy directly detects the 13C nucleus, making it an ideal method for analyzing the distribution of carbon isotopomers. When Fosfructose-1-13C is metabolized, the 13C label is incorporated into downstream metabolites. 1D 13C NMR spectra of extracts from cells or tissues can reveal the specific carbon positions that have become enriched with 13C. For instance, the metabolism of [1-13C]glucose, a related hexose (B10828440), has been shown to result in specific isotopic signatures in downstream products, a principle that similarly applies to Fosfructose-1-13C. oup.com

The analysis of 13C-13C coupling patterns in the spectra provides further insights into the connectivity of labeled carbons, helping to reconstruct metabolic pathways. While quantitative 13C NMR traditionally requires long relaxation delays, which can lead to lengthy acquisition times, modern techniques have been developed to obtain reliable quantitative data with shorter delays. nih.gov

Two-Dimensional 1H-13C Correlated NMR Spectroscopy for Elucidating Metabolic Conversions

Two-dimensional (2D) NMR techniques, such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, offer enhanced spectral dispersion and sensitivity compared to 1D methods. nih.gov The HSQC spectrum correlates each 13C nucleus with its directly attached proton(s), providing a unique fingerprint for each metabolite. This is particularly useful for resolving overlapping signals in complex biological mixtures. nih.govhmdb.ca

By tracking the appearance of new cross-peaks in the 1H-13C HSQC spectrum following the administration of Fosfructose-1-13C, researchers can identify the metabolites that have incorporated the 13C label and thus elucidate the metabolic conversions that have occurred. nih.gov For example, studies using [U-13C]glucose have successfully employed 2D NMR to trace the flow of labeled carbons through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This approach allows for the unequivocal identification of metabolic pathway activity. nih.gov

Quantitative NMR Approaches for Determining Positional Enrichment

Quantitative NMR (qNMR) provides a means to determine the absolute or relative concentrations of metabolites and the degree of isotopic enrichment at specific positions. ethz.ch For accurate quantification, experimental parameters such as relaxation delays must be carefully optimized to ensure that all signals have fully relaxed between pulses. ox.ac.uk The use of an internal standard of known concentration can allow for the determination of absolute concentrations of the labeled metabolites.

In the context of Fosfructose-1-13C, qNMR can be used to measure the percentage of a particular metabolite pool that has become labeled with 13C at a specific carbon position. This is achieved by comparing the integral of the 13C-enriched signal to the total signal from both labeled and unlabeled molecules. This quantitative data is crucial for metabolic flux analysis, which aims to determine the rates of metabolic reactions.

Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis (MIDA)

Mass spectrometry (MS) is another cornerstone technique in metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites. When coupled with chromatographic separation methods, MS is used to determine the mass isotopomer distribution (MIDA) of metabolites, which reflects the number of 13C atoms incorporated into each molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites and Isotope Ratios

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites like sugar phosphates, a derivatization step is necessary to increase their volatility. nih.govresearchgate.net Common derivatization methods include oximation followed by silylation. nih.govresearchgate.net

Once derivatized, the metabolites are separated by GC and detected by MS. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation of unlabeled molecules from their 13C-labeled counterparts. By analyzing the relative intensities of the different mass isotopomer peaks, the extent of 13C incorporation can be quantified. nih.govoup.comiaea.org This information is vital for metabolic flux analysis. nih.govnih.govshimadzu.com For instance, the analysis of saccharide labeling by GC-MS provides complementary data to better define fluxes around hexose and pentose phosphate pools. nih.gov

Table 1: GC-MS Analysis of Derivatized Sugar Phosphates

| Metabolite | Derivatization Method | Key Fragment Ions for Isotope Analysis |

|---|---|---|

| Fructose-6-phosphate (B1210287) | Methoximation and Trimethylsilylation | [M-15]+, [M-103]+, [M-217]+ |

| Glucose-6-phosphate | Methoximation and Trimethylsilylation | [M-15]+, [M-103]+, [M-217]+ |

This table is illustrative and specific fragment ions can vary based on the exact derivatization and instrument conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites and Isotope Profiling

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile metabolites like sugar phosphates, as it generally does not require derivatization. researchgate.netnih.gov Different LC techniques, such as reversed-phase ion-pairing chromatography and hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve separation of these challenging analytes. researchgate.netbohrium.com

LC-MS allows for the direct analysis of complex biological extracts, providing comprehensive profiles of 13C-labeled metabolites. nih.govacs.org By monitoring the mass spectra over time, the incorporation of the 13C label from Fosfructose-1-13C into various downstream metabolites can be tracked. oup.com High-resolution mass spectrometers can further aid in the confident identification of metabolites and their isotopologues. researchgate.net Recent advancements in LC-MS methods, including stable isotope chemical labeling, have enabled ultrasensitive determination of sugar phosphates, even at the single-cell level. figshare.comacs.org

Table 2: LC-MS Isotope Profiling of Key Metabolites from Fosfructose-1-13C Metabolism

| Metabolite | Expected Mass Shift from 13C Incorporation | Chromatographic Method |

|---|---|---|

| Fructose-1,6-bisphosphate | +1 to +6 Da | HILIC or Ion-Pairing RP-LC |

| Dihydroxyacetone phosphate | +1 to +3 Da | HILIC or Ion-Pairing RP-LC |

| Glyceraldehyde-3-phosphate | +1 to +3 Da | HILIC or Ion-Pairing RP-LC |

| Lactate (B86563) | +1 to +3 Da | Reversed-Phase LC |

This table represents a simplified overview of expected findings.

High-Resolution Mass Spectrometry for Precise Isotopolog Abundance Measurement

High-resolution mass spectrometry (HRMS) is an indispensable technique for the analysis of stable isotope-labeled compounds like Fosfructose-1-13C. Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the high resolving power and mass accuracy necessary to distinguish and quantify isotopologues—molecules that differ only in their isotopic composition. uni-regensburg.denih.gov

When Fosfructose-1-13C is introduced into a metabolic system, the goal is to measure its incorporation into various downstream metabolites. This creates a mass isotopologue distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue (e.g., M+0 for the unlabeled molecule, M+1 for the molecule with one 13C atom, etc.). nih.govfrontiersin.org HRMS can precisely measure the mass-to-charge (m/z) ratio of these different isotopologues. For instance, the mass difference between a metabolite containing only ¹²C and the same metabolite with one ¹³C atom is approximately 1.003355 Da. nih.gov HRMS instruments can easily resolve these small mass differences, allowing for accurate determination of the MID. nih.gov

A critical step in calculating the true isotopic enrichment from the tracer is the correction for the natural abundance of stable isotopes (primarily ¹³C, which has a natural abundance of ~1.1%). frontiersin.org Algorithms and software tools are used to subtract the contribution of naturally occurring isotopes from the measured MIDs, ensuring that the calculated enrichment is solely due to the introduced ¹³C-labeled tracer. uni-regensburg.deresearchgate.netresearchgate.net The high mass accuracy of HRMS, often in the sub-ppm range, minimizes ambiguity in metabolite identification and enhances the reliability of these corrections. researchgate.net

Chromatographic Separation Techniques for Labeled Fructose (B13574) Phosphates and Downstream Metabolites

The analysis of Fosfructose-1-13C and its phosphorylated metabolites is complicated by their high polarity, structural similarity (isomerism), and low volatility. Effective separation of these compounds from a complex biological matrix is essential prior to mass spectrometric analysis. Liquid chromatography (LC) is the method of choice, with Ion Chromatography and Hydrophilic Interaction Liquid Chromatography being particularly well-suited for this purpose. oup.comsielc.com

Ion Chromatography (IC) , specifically anion-exchange chromatography, is a powerful technique for separating anionic species like sugar phosphates. walshmedicalmedia.compsu.edu The separation is based on the electrostatic interactions between the negatively charged phosphate groups of the analytes and a positively charged stationary phase. sielc.comnih.gov A gradient of increasing salt concentration or pH is typically used to elute the bound analytes, with more highly charged molecules (like fructose-1,6-bisphosphate) being retained longer than singly phosphorylated sugars. sielc.compsu.edu IC can be directly coupled to mass spectrometry, providing a robust method for the quantification of fructose phosphates in various samples. walshmedicalmedia.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity. It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). nih.govchromatographyonline.com Polar analytes, such as sugar phosphates, partition into the water-enriched layer on the surface of the stationary phase and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). oup.com HILIC is highly effective for separating a wide range of polar central metabolites and can resolve critical isomers that are challenging for other methods. nih.govresearchgate.net Combining HILIC with mixed-mode columns that also have ion-exchange properties can further enhance the separation of sugar phosphate isomers. oup.com

The journey from a biological sample to accurate isotopic data requires meticulous method development for sample preparation and, often, chemical derivatization. The initial step involves quenching metabolism rapidly and extracting the metabolites of interest from the cellular matrix, commonly achieved using cold or boiling solvent mixtures, such as ethanol (B145695) solutions. psu.edu

Derivatization is a critical step, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), as sugar phosphates are non-volatile. restek.com Derivatization converts the analytes into more volatile and thermally stable forms. For LC-MS, derivatization can be employed to enhance chromatographic separation or improve ionization efficiency. acs.org

Common derivatization strategies for sugar phosphates include:

Silylation: This is a widely used method where active hydrogens (on hydroxyl and phosphate groups) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netspringernature.com

Oximation followed by Silylation: To prevent the formation of multiple anomeric peaks for reducing sugars, a two-step process is often used. First, the carbonyl group is converted to an oxime, followed by silylation of the remaining hydroxyl and phosphate groups. researchgate.netnih.gov

Alkylation/Acylation: These methods can also be used to modify the functional groups to increase volatility or improve chromatographic behavior. nih.govacs.org For LC-MS, specific derivatizing agents can be used to tag the phosphate group, which significantly enhances detection sensitivity and allows for the separation of otherwise co-eluting isomers. acs.orgresearchgate.net

The choice of derivatization method is crucial as it can influence fragmentation patterns in the mass spectrometer, which is vital for positional isotopic analysis. nih.govacs.org

Fundamental Biochemical Pathway Elucidation Using Fosfructose 1 13c Sodium As a Tracer

Investigation of Glycolytic Pathway Dynamics and Carbon Flux Distribution

The glycolytic pathway is a fundamental process for energy production in most organisms. nih.gov Fosfructose-1-13C (sodium salt) is instrumental in dissecting the forward and reverse fluxes of reactions within this pathway, offering insights into its regulation and efficiency under various physiological and pathological conditions.

Tracing of Fructose-1,6-bisphosphate and Fructose-6-phosphate (B1210287) Interconversions

The interconversion between fructose-1,6-bisphosphate (FBP) and fructose-6-phosphate (F6P) is a critical regulatory point in glycolysis and gluconeogenesis. The use of [1-¹³C]FBP allows for the direct observation of the fate of the labeled carbon. If the label appears in F6P, it provides clear evidence of the reverse reaction catalyzed by fructose-1,6-bisphosphatase.

Conversely, when cells are supplied with [1-¹³C]glucose, which is subsequently converted to [1-¹³C]F6P, the appearance of the ¹³C label in the C1 and C6 positions of FBP reveals the reversibility of the aldolase (B8822740) and triose-phosphate isomerase reactions. oup.com This "scrambling" of the label occurs because the cleavage of [1-¹³C]FBP by aldolase yields labeled dihydroxyacetone phosphate (B84403) (DHAP) and unlabeled glyceraldehyde-3-phosphate (GAP). oup.com Isomerization of the labeled DHAP to GAP, followed by the reverse aldolase reaction, can result in the formation of FBP with the label at the C6 position. oup.com Studies in Saccharomyces cerevisiae using ¹³C NMR have utilized this principle to determine the in vivo kinetics of the aldolase-triosephosphate isomerase triangle, finding that these reactions are close to equilibrium under anaerobic glycolysis. nih.gov

Quantification of Carbon Flow through Rate-Limiting Glycolytic Enzymes in Model Systems

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone for quantifying the rates of enzymatic reactions in vivo. creative-proteomics.comnih.gov By introducing Fosfructose-1-¹³C and measuring the isotopic enrichment in downstream metabolites, researchers can calculate the flux through key glycolytic enzymes. For instance, the rate of carbon flow through aldolase and subsequent enzymes can be determined by monitoring the appearance of ¹³C in metabolites like pyruvate (B1213749) and lactate (B86563).

In cancer cells, which often exhibit elevated rates of glycolysis, tracing studies with labeled glucose have been crucial in understanding the metabolic reprogramming that supports rapid proliferation. nih.gov While uniformly labeled glucose ([U-¹³C₆]glucose) is often used to trace carbon into the TCA cycle, specifically labeled glucose molecules like [1,2-¹³C₂]glucose are considered superior for analyzing glycolytic and pentose (B10789219) phosphate pathway fluxes. nih.govnih.gov The data gathered from such experiments, including the absolute quantification of labeled metabolites, allows for the construction of detailed metabolic models that can predict how fluxes through rate-limiting steps change in response to genetic or pharmacological perturbations. nih.gov

Table 1: Illustrative Data on Glycolytic Flux Distribution in Different Cell Types Using ¹³C Tracers.

| Cell Type | Tracer Used | Relative Flux through Glycolysis (%) | Relative Flux through Pentose Phosphate Pathway (%) | Reference |

|---|---|---|---|---|

| Cerebellar Granule Neurons | [1,2-¹³C₂]glucose | 52 ± 6 | 19 ± 2 | nih.gov |

| Corynebacterium glutamicum (on glucose) | [1-¹³C]glucose | 38.0 | 62.0 | nih.gov |

| Corynebacterium glutamicum (on fructose) | [1-¹³C]fructose | 85.6 | 14.4 | nih.gov |

Analysis of Gluconeogenesis and Glucose Production Pathways

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is vital for maintaining blood glucose homeostasis. Labeled fructose (B13574) precursors, including Fosfructose-1-¹³C, are invaluable for quantifying the contribution of different substrates to glucose production and for understanding the complex interplay of pathways that support this process.

Assessment of Substrate Contribution to Glucose Synthesis from Labeled Fructose Precursors

In a study involving healthy volunteers who ingested a mixed meal containing ¹³C-labeled fructose, it was found that approximately 19% of the ingested fructose was converted to plasma glucose over a six-hour period. mdpi.com This highlights the significant role of the splanchnic organs (liver and gut) in converting dietary fructose into glucose. mdpi.com

Elucidation of Carbon Recycling and Anaplerotic Fluxes in Gluconeogenic Processes

The metabolic network is highly interconnected, with significant recycling of carbon skeletons. Fosfructose-1-¹³C can help to unravel these complex cycles. For instance, the ¹³C label from fructose can enter the TCA cycle via pyruvate. The subsequent withdrawal of TCA cycle intermediates (anaplerosis) for gluconeogenesis can lead to specific labeling patterns in the newly synthesized glucose. By analyzing these patterns, researchers can estimate the extent of anaplerotic and cataplerotic fluxes.

Studies integrating the use of deuterated water (²H₂O) with ¹³C-labeled fructose have provided a comprehensive view of hepatic glucose and fructose metabolism. nih.govnih.gov This dual-isotope approach allows for the simultaneous measurement of glycogen (B147801) synthesis from different pathways (direct and indirect) and the contribution of specific substrates like fructose to these pathways. nih.gov For example, in mice fed a diet containing [U-¹³C]fructose, the label was predominantly found in glycogen synthesized via the indirect pathway (from triose-phosphate precursors), confirming that fructose is primarily metabolized to triose-phosphates before being directed towards glucose and glycogen synthesis. nih.govnih.gov

Characterization of the Pentose Phosphate Pathway (PPP) Flux and Branching Ratios

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. creative-proteomics.comcreative-proteomics.com Tracing the fate of Fosfructose-1-¹³C, or more commonly, labeled glucose that is converted to fructose phosphates, is key to quantifying the activity of the PPP.

When a glucose molecule labeled at the C1 position enters the oxidative branch of the PPP, this labeled carbon is lost as ¹³CO₂. nih.gov Consequently, the resulting pentose phosphates and any downstream metabolites that re-enter glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, will lack the label at specific positions. By comparing the labeling patterns of metabolites in cells fed [1-¹³C]glucose versus other specifically labeled glucose tracers (e.g., [6-¹³C]glucose), researchers can calculate the relative flux through the PPP versus glycolysis. shimadzu.com

Metabolic flux analysis has shown that the PPP flux can vary significantly depending on the cell type and conditions. For example, in cultured cerebellar granule neurons, the combined oxidative and non-oxidative PPP was found to utilize a surprisingly high proportion of glucose. nih.gov In a study on Corynebacterium glutamicum, the flux into the PPP was drastically lower when the bacterium was grown on fructose compared to glucose, a finding attributed to the primary entry of fructose into glycolysis at the level of fructose-1,6-bisphosphate. nih.gov

The interconversions of the non-oxidative PPP create a complex network of sugar phosphate rearrangements. Tracing studies with ¹³C-labeled substrates have been essential to model and understand these reactions, including the recycling of hexose (B10828440) phosphates back into the oxidative PPP. nih.govnih.gov Accurate modeling of these cycles is critical for obtaining precise estimates of PPP flux. nih.gov

Table 2: Contribution of Fructose to Hepatic Synthesis Pathways in Mice.

| Synthesis Pathway | Substrate Contribution from Fructose (%) | Substrate Contribution from Glucose (%) | Reference |

|---|---|---|---|

| Hepatic Glycogen (via Triose-P) | 17 ± 1 | - | nih.gov |

| Hepatic Glycogen (Direct Pathway) | - | 16 ± 3 | nih.gov |

| De Novo Lipogenesis (Saturated Fatty Acids) | Significantly Higher than Glucose | Lower than Fructose | nih.gov |

| De Novo Lipogenesis (Glycerol) | Significantly Higher than Glucose | Lower than Fructose | nih.gov |

Oxidative and Non-Oxidative Branches of the PPP Activity via 13C Labeling Patterns

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is divided into two distinct branches: the irreversible oxidative phase and the reversible non-oxidative phase. kegg.jpresearchgate.net The use of specifically labeled isotopic tracers, such as fructose labeled at the C1 position, is fundamental to determining the relative flux through these branches.

When Fosfructose-1-13C (sodium salt) is introduced into a biological system, it can be converted by aldolase and triosephosphate isomerase, and then through gluconeogenesis enzymes, to glucose-6-phosphate (G6P), where the 13C label resides on the first carbon (C1). The fate of this [1-13C]G6P is the key to distinguishing the PPP branches.

Oxidative PPP: The first reaction of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the decarboxylation of G6P at the C1 position. semanticscholar.org Therefore, when [1-13C]G6P enters this pathway, the labeled carbon is released as 13CO2. semanticscholar.org The rate of 13CO2 evolution provides a direct measurement of the flux through the oxidative branch. nih.gov

Non-Oxidative PPP: If the [1-13C]G6P is instead isomerized to fructose-6-phosphate (F6P) and enters the non-oxidative PPP, the 13C label is retained within the carbon skeleton. This branch consists of a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which convert pentose phosphates back into glycolytic intermediates (F6P and glyceraldehyde-3-phosphate). researchgate.netsemanticscholar.org The specific location of the 13C label in these recycled hexose and triose phosphates provides a detailed signature of non-oxidative PPP activity. For instance, the metabolism of [1,2-13C2]glucose through the non-oxidative PPP results in a unique labeling pattern in the resulting hexose phosphate pool. nih.gov

By analyzing the mass isotopomer distributions of key metabolites like sugar phosphates using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the proportion of fructose carbons that are processed through each branch of the PPP. asm.orgnih.gov This method is more robust than older techniques that relied on various assumptions about metabolic recycling and equilibrium. asm.org

Table 1: Predicted 13C Labeling Patterns in PPP Metabolites from [1-13C]Fructose This table illustrates the theoretical fate of the C1 label derived from Fosfructose-1-13C after its conversion to [1-13C]G6P and entry into the PPP.

| Metabolite | Fate in Oxidative PPP | Fate in Non-Oxidative PPP |

| CO2 | Labeled (¹³CO₂) | Unlabeled |

| Ribulose-5-Phosphate | Unlabeled (C1 is lost) | Labeled (if formed from recycled intermediates) |

| Fructose-6-Phosphate (recycled) | N/A | Labeled at various positions due to carbon shuffling |

| Glyceraldehyde-3-Phosphate | N/A | Labeled at various positions due to carbon shuffling |

Contribution of PPP to NADPH Production and Ribose-5-Phosphate (B1218738) Synthesis from Fructose Carbon

The dual outputs of the Pentose Phosphate Pathway are NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and pentose phosphates, primarily ribose-5-phosphate. kegg.jp Tracing fructose carbon using Fosfructose-1-13C allows for the quantification of the PPP's contribution to these essential cellular components.

NADPH Production: The oxidative branch of the PPP is a major source of NADPH, which provides the reducing power for biosynthetic reactions like fatty acid synthesis and for antioxidant defense. kegg.jpsemanticscholar.org The production of two molecules of NADPH is directly coupled to the conversion of one molecule of G6P to ribulose-5-phosphate. semanticscholar.org Since the flux through the oxidative PPP can be measured by tracking the release of 13CO2 from [1-13C]G6P (derived from Fosfructose-1-13C), the rate of NADPH production from fructose can be accurately determined. Studies in various organisms, including Bacillus subtilis, have used 13C-flux analysis to reveal high PPP fluxes and significant NADPH production, even under non-growing conditions. nih.govnih.gov

Ribose-5-Phosphate Synthesis: Ribose-5-phosphate is the precursor for the synthesis of nucleotides and nucleic acids. semanticscholar.org The cell can generate ribose-5-phosphate through two routes: the oxidative PPP or the reverse action of the non-oxidative PPP, starting from the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov By using 13C-labeled fructose, researchers can trace the path of the carbon atoms and determine which pathway is the primary route for pentose sugar synthesis under specific conditions. nih.govnih.gov For example, studies in macrophages have used 13C-labeled fructose to show that fructose carbons are shuttled into PPP intermediates, specifically detecting labeled ribose-5-phosphate. nih.gov Similarly, analysis of hepatic glycogen in rats administered [U-13C]fructose showed that about 10% of the fructose destined for glycogen had first been utilized by the PPP. csic.es

Table 2: Research Findings on PPP Contributions from Fructose/Glucose Carbon

| Study Focus | Organism/Cell Type | Key Finding with ¹³C-Labeled Substrate | Citation |

| PPP Flux Quantification | Rat Liver | 10% of [U-¹³C]fructose utilized by the PPP before conversion to glycogen. | csic.es |

| Fructose Metabolism | Macrophage Cell Lines | C13-labeled fructose carbons were detected in PPP intermediates, particularly ribose-5-phosphate. | nih.gov |

| NADPH Homeostasis | Bacillus subtilis | ¹³C-flux analysis revealed high PPP fluxes contributing to a large apparent overproduction of NADPH in non-growing cells. | nih.govnih.gov |

| Ribose Synthesis Routes | Toxoplasma gondii | ¹³C₂-glucose tracing demonstrated that the oxidative PPP becomes the primary route for ribose-5-phosphate synthesis when the non-oxidative pathway is disrupted. | nih.gov |

Enzymatic Reaction Mechanism Studies and Isotopic Exchange Kinetics

Isotopically labeled substrates like Fosfructose-1-13C are invaluable tools for investigating the detailed mechanisms of enzyme-catalyzed reactions. By replacing a common 12C atom with its heavier, stable isotope 13C, researchers can follow the transformation of specific parts of a substrate molecule throughout a reaction sequence, providing evidence for proposed reaction intermediates and transition states. wur.nl

The study of enzymes within the PPP and glycolysis, such as aldolase, transketolase, and epimerases, has benefited significantly from this approach. For instance, using a substrate labeled at a specific carbon allows for the precise tracking of bond-cleavage and bond-formation steps. This is critical for understanding complex rearrangements, such as the transfer of two- and three-carbon units by transketolase and transaldolase, respectively.

Probing Stereochemical Course of Reactions with Site-Specific 13C Labeling

Many enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation. Site-specific isotopic labeling is a powerful method to probe the stereochemical course of these reactions. By placing a 13C label at a specific, stereochemically defined position, one can follow the fate of that atom and deduce the geometric constraints of the enzyme's active site.

A prime example is the study of epimerases and isomerases, enzymes that are central to the non-oxidative PPP. These enzymes catalyze the rearrangement of atoms around a chiral center. For instance, L-ribulose-5-phosphate 4-epimerase catalyzes the interconversion of L-ribulose-5-phosphate and D-xylulose-5-phosphate. Studies using a combination of 13C and deuterium (B1214612) isotope effects have suggested that this epimerization proceeds through an aldol (B89426) cleavage mechanism, involving the formation of an enediolate intermediate. wisc.edu

The use of specifically labeled substrates like (R)-[1-13C]-2-hydroxypropylphosphonate with the enzyme HppE has demonstrated an unprecedented 1,2-shift of a phosphono group. nih.gov Analysis by 13C NMR showed a dramatic change in the C1-P coupling constant, confirming the migration of the phosphonate (B1237965) group from C2 to C1. nih.gov This type of experiment, which relies on the specific placement of the 13C label, is crucial for uncovering novel enzymatic capabilities and understanding the precise stereochemical course of a reaction. nih.gov

Determination of Isotopic Effects on Enzyme Substrate Specificity and Catalytic Efficiency

The substitution of a 12C atom with a 13C atom can slightly alter the rate of an enzyme-catalyzed reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov This effect arises because the C-C or C-H bond involving the heavier 13C isotope has a lower vibrational energy and is therefore stronger and more difficult to break. nih.gov Measuring the KIE provides profound insights into an enzyme's catalytic mechanism and can affect its apparent substrate specificity and efficiency.

The KIE is typically determined by comparing the reaction rate of the 13C-labeled substrate (e.g., Fosfructose-1-13C) with the unlabeled substrate under identical conditions. A significant KIE (a value different from 1.0) indicates that the bond to the labeled carbon is broken or significantly altered in the rate-determining step of the reaction. For example, studies on fructose-1,6-bisphosphate aldolase from rabbit muscle revealed a KIE of 1.016 on C3, suggesting that bond formation/cleavage involving this carbon is part of a slow step in the catalytic cycle. nih.govresearchgate.net

These isotopic effects can influence an enzyme's substrate specificity. An enzyme's active site binds to a substrate, forming an enzyme-substrate complex that facilitates the chemical reaction. libretexts.org If an enzyme can act on multiple substrates (e.g., aldolase acting on fructose 1,6-bisphosphate and fructose 1-phosphate), and the KIE for the rate-limiting step is different for each substrate, the isotopic labeling can alter the relative rates at which the two substrates are converted. nih.gov This must be considered in metabolic flux analysis, as neglecting KIEs can lead to errors in estimated flux values that are comparable to measurement errors. nih.gov

Table 3: Examples of 13C Kinetic Isotope Effects (KIEs) in Relevant Enzymes

| Enzyme | Substrate Carbon Position | Measured KIE (¹²k/¹³k) | Implication | Citation |

| Fructose-1,6-bisphosphate Aldolase | C3 | 1.016 ± 0.007 | C-C bond cleavage is at least partially rate-limiting. | researchgate.net |

| Fructose-1,6-bisphosphate Aldolase | C4 | 0.997 ± 0.009 | Bond cleavage at C4 is not rate-limiting. | researchgate.net |

| L-Ribulose-5-phosphate 4-Epimerase | C3 | 1.85% (1.0185) at pH 7 | C-C bond cleavage is involved in the rate-determining step. | wisc.edu |

| L-Ribulose-5-phosphate 4-Epimerase | C4 | 1.5% (1.015) at pH 7 | C-C bond cleavage is involved in the rate-determining step. | wisc.edu |

Computational and Theoretical Frameworks for 13c Metabolic Flux Analysis 13c Mfa

Principles of Stationary and Non-Stationary ¹³C-MFA for Labeled Fructose (B13574) Tracing

¹³C-MFA can be performed under two principal assumptions regarding the isotopic state of the system: stationary and non-stationary. The choice between these approaches depends on the biological system and the experimental goals. nih.gov

Stationary ¹³C-MFA (SS-MFA) is the classical and more established method. It requires the system to be in both a metabolic and an isotopic steady state. diva-portal.orgarxiv.org

Metabolic Steady State: The concentrations of intracellular metabolites and metabolic fluxes are constant over time.

Isotopic Steady State: The isotopic labeling patterns of intracellular metabolites have reached a stable equilibrium and no longer change over time. diva-portal.org

In a typical SS-MFA experiment using a fructose tracer, cells are cultured with a medium containing Fosfructose-1-¹³C as a carbon source for a duration sufficient to achieve isotopic equilibrium. nih.gov The labeling pattern of key metabolites, such as proteinogenic amino acids, is then measured. researchgate.net The advantage of SS-MFA is that the underlying mathematical model consists of a system of algebraic equations, which is computationally less intensive to solve. vanderbilt.edu However, reaching a full isotopic steady state can take a long time, especially in organisms with large intermediate pools or slow metabolic rates, making it unsuitable for some systems. vanderbilt.edu

Non-Stationary ¹³C-MFA (INST-MFA) , also known as isotopically non-stationary MFA, analyzes data from the transient phase before isotopic equilibrium is reached. nih.govvanderbilt.edu This method requires the system to be in a metabolic steady state but captures the dynamic changes in metabolite labeling over time. vanderbilt.edufrontiersin.org Following the introduction of a tracer like Fosfructose-1-¹³C, samples are collected at multiple time points to monitor the propagation of the ¹³C label through the network. nih.gov

INST-MFA offers several advantages:

It significantly shortens the duration of labeling experiments. nih.gov

It can provide information on the sizes of intracellular metabolite pools, which SS-MFA cannot. oup.com

It is particularly useful for systems that are slow to label or for autotrophic organisms where SS-MFA is not feasible because all carbons become uniformly labeled at steady state. vanderbilt.edu

The primary challenge of INST-MFA lies in its computational complexity, as it requires solving a large system of ordinary differential equations (ODEs) to model the time-dependent labeling data. vanderbilt.edu

A comparison of these two approaches highlights their distinct applications and requirements.

| Feature | Stationary ¹³C-MFA (SS-MFA) | Non-Stationary ¹³C-MFA (INST-MFA) |

| Isotopic State | Isotopic steady state (equilibrium) frontiersin.org | Isotopic non-steady state (transient) frontiersin.org |

| Experimental Duration | Long (hours to days) | Short (seconds to minutes) nih.gov |

| Data Requirement | Single time point after equilibrium | Multiple time points during transient phase nih.gov |

| Mathematical Model | System of algebraic equations vanderbilt.edu | System of ordinary differential equations (ODEs) vanderbilt.edu |

| Output | Metabolic fluxes | Metabolic fluxes and metabolite pool sizes oup.com |

| Primary Application | Microbial systems, rapidly proliferating cells | Mammalian cells, plants, systems with slow dynamics vanderbilt.edu |

Stoichiometric Model Reconstruction and Isotopomer Balance Equations

The foundation of any ¹³C-MFA study is a robust metabolic network model. This model serves as a scaffold for simulating the flow of carbon atoms from a tracer like Fosfructose-1-¹³C to other metabolites.

Stoichiometric Model Reconstruction: The first step is to construct a stoichiometric model that represents the metabolic pathways of interest. sci-hub.se This model consists of a list of all relevant biochemical reactions, their substrates, and their products. frontiersin.org Crucially, for ¹³C-MFA, this model must also include atom transition maps (or carbon maps) for each reaction. frontiersin.orgresearchgate.net These maps detail the specific fate of each carbon atom as it moves from a substrate molecule to a product molecule. For example, when Fructose-1-¹³C is phosphorylated to fructose-1,6-bisphosphate and then cleaved by aldolase (B8822740), the model must track the position of the ¹³C atom into either dihydroxyacetone phosphate (B84403) (DHAP) or glyceraldehyde-3-phosphate (GAP). sci-hub.se

Isotopomer Balance Equations: An isotopomer is a molecule with a specific isotopic composition, distinguished by the positions of heavy isotopes. nih.gov When a ¹³C-labeled substrate is metabolized, it generates a unique set of isotopomers for each downstream metabolite. The relative abundance of these isotopomers is known as the Mass Isotopomer Distribution (MID). nih.govdiva-portal.org

The core of ¹³C-MFA is a system of balance equations that describes the relationship between metabolic fluxes and the MIDs of metabolites. nih.gov

For SS-MFA , these are algebraic equations stating that, at isotopic steady state, the rate of production of each isotopomer of a given metabolite equals its rate of consumption. frontiersin.org

For INST-MFA , these are ordinary differential equations that describe the change in the abundance of each isotopomer over time as a function of the fluxes and the pool sizes of the metabolites. vanderbilt.edu

These equations are formulated for all metabolites in the network, creating a large and complex system that links the unknown flux values to the measured MIDs. nih.gov

Algorithmic Approaches and Software Tools for Flux Estimation

Estimating metabolic fluxes from labeling data is a complex optimization problem. nih.gov The goal is to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model. nih.govplos.org This is typically formulated as a least-squares minimization problem. nih.gov

A variety of numerical algorithms are employed to solve this problem, including:

Gradient-based local optimization: These algorithms are computationally efficient but may converge to a local minimum rather than the true global solution. nih.gov

Global optimization: Methods like simulated annealing or genetic algorithms are more likely to find the global optimum but are computationally very intensive. nih.gov

Hybrid approaches: These combine global and local search methods to improve both robustness and efficiency. nih.gov

Numerous software packages have been developed to automate the complex tasks of model construction, simulation, and flux estimation. These tools are essential for the practical application of ¹³C-MFA.

| Software Tool | Modeling Approach | Key Features | Primary Application |

| INCA (Isotopomer Network Compartmental Analysis) | Elementary Metabolite Units (EMU) | Supports SS-MFA and INST-MFA, statistical analysis, experiment design. oup.com | Widely used in academic and industrial research for various organisms. |

| 13CFLUX2 | Cumomers, EMUs | One of the pioneering tools, supports SS-MFA, includes statistical evaluation. | Primarily used for stationary flux analysis in microbial systems. |

| Metatool | Stoichiometric analysis | Not a dedicated ¹³C-MFA tool, but used for network analysis and model building. | Foundational network analysis. |

| OpenFLUX | Elementary Metabolite Units (EMU) | Open-source, integrates with MATLAB, supports SS-MFA. nih.gov | Flexible implementation for researchers comfortable with MATLAB. |

| Iso2Flux | Fluxomers | Implements parsimonious ¹³C-MFA (p¹³CMFA) to find flux solutions that minimize total flux, can integrate gene expression data. plos.org | Integration of ¹³C data with other omics data. plos.org |

Statistical Validation and Sensitivity Analysis of Estimated Metabolic Fluxes

Once a set of fluxes has been estimated, it is critical to assess the reliability and precision of the results. This is achieved through rigorous statistical validation and sensitivity analysis. arxiv.orgarxiv.org

Goodness-of-Fit Validation: The first step in validation is to determine how well the estimated fluxes reproduce the experimental data. A common method is the chi-squared (χ²) goodness-of-fit test. nih.govarxiv.org This test compares the sum of squared residuals (the difference between measured and simulated MIDs) to a theoretical χ² distribution. If the fit is statistically acceptable, it means the model structure and the estimated fluxes are consistent with the measurement data. A poor fit may indicate an incomplete or incorrect metabolic network model or violation of modeling assumptions. nih.govsci-hub.se

Sensitivity Analysis: This analysis determines how sensitive the estimated flux values are to small changes in the input data (i.e., the measured MIDs). frontiersin.org By calculating sensitivity coefficients, researchers can identify which measurements have the most influence on the calculated fluxes. This information is valuable for designing future experiments to improve the precision of specific flux estimates. frontiersin.org

Confidence Intervals: Fluxes are not determined as single point values but are estimated with a degree of uncertainty. Calculating confidence intervals for each flux is a crucial step. nih.gov A narrow confidence interval indicates a precisely determined flux, whereas a wide interval suggests that the flux is poorly resolved by the available experimental data. sci-hub.se This analysis helps to distinguish between fluxes that are robustly quantified and those that are essentially unobservable with the given tracer experiment. nih.gov

Applications of Fosfructose 1 13c Sodium in Advanced Basic Biomedical Research Models

Metabolic Profiling in Cell Culture Systems (e.g., primary cell lines, immortalized cell lines)

Stable isotope tracing in cell culture is a cornerstone of metabolic research. By replacing a standard nutrient with its ¹³C-labeled version, scientists can track the journey of the labeled carbon atoms through various metabolic pathways. Fosfructose-1-13C is particularly valuable for dissecting the initial steps of fructose (B13574) metabolism, a pathway increasingly linked to metabolic diseases. nih.govphysiology.org

In human adipocytes, for instance, studies using uniformly labeled [U-¹³C₆]-d-fructose have demonstrated that fructose is a potent driver of anabolic processes, including the synthesis of fatty acids and non-essential amino acids like glutamate (B1630785). nih.gov When these cells are exposed to the labeled fructose, the ¹³C atoms are incorporated into key metabolic intermediates. For example, a dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA, the primary building block for fatty acid synthesis, was observed in both differentiating and differentiated adipocytes. nih.gov This indicates that fructose carbon is efficiently channeled towards lipogenesis. Using Fosfructose-1-13C specifically would allow researchers to precisely quantify the flux through the aldolase (B8822740) B reaction, which cleaves fructose 1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The ¹³C label would be expected to appear in glyceraldehyde and subsequently in metabolites downstream of glycolysis and the TCA cycle.

Research in various cell lines, including industrial CHO (Chinese Hamster Ovary) cells, has established robust methodologies for ¹³C metabolic flux analysis (MFA). nsf.gov These studies provide a quantitative map of reaction rates throughout central carbon metabolism. nsf.gov While often focused on glucose, these techniques are directly applicable to fructose. A study on human adipocytes using [1,2-¹³C₂]-d-glucose showed that the presence of fructose significantly alters glucose metabolism, diverting it towards oxidation and lactate (B86563) production while decreasing its flow into the TCA cycle and fatty acid synthesis. nih.gov This highlights the intricate interplay between different sugars, a phenomenon that can be further explored using co-labeling experiments with both ¹³C-glucose and ¹³C-fructose tracers.

The data below, derived from studies on human adipocytes, illustrates how labeled fructose tracers are used to quantify metabolic changes.

Table 1: Metabolic Fate of Labeled Fructose in Human Adipocytes

| Metabolite | Observation with [U-¹³C₆]-d-fructose Tracer | Metabolic Implication |

|---|---|---|

| [1,2-¹³C₂]-Acetyl-CoA | Dose-dependent increase; up to 35-40% of the total pool becomes labeled. nih.gov | Fructose is a significant carbon source for the precursor of de novo fatty acid synthesis. |

| ¹³C-Glutamate | 7.2-fold increase in labeled glutamate derived from fructose in the TCA cycle. nih.gov | Fructose carbon actively replenishes the TCA cycle, supporting amino acid synthesis. |

| ¹³C-Palmitate | Fructose robustly stimulates the synthesis of this fatty acid. nih.govnih.gov | Demonstrates a primary role for fructose in anabolic processes, particularly lipogenesis in differentiated adipocytes. |

| Lactate | Fructose augments lactate release. nih.gov | Indicates increased glycolytic activity to process the fructose load. |

Ex Vivo Tissue Perfusion Models for Organ-Specific Metabolic Investigations

While cell cultures provide invaluable data at the cellular level, they cannot replicate the complex architecture and intercellular signaling of a whole organ. Ex vivo organ perfusion systems bridge this gap, allowing for the study of organ-specific metabolism in a controlled environment that mimics physiological conditions. frontiersin.orgnih.gov In this technique, an organ is explanted and maintained with a supply of oxygenated, nutrient-rich perfusate, enabling the study of its metabolic functions in real-time. nih.govyoutube.com

The liver is the primary site of dietary fructose metabolism, making it a key target for ex vivo studies using Fosfructose-1-13C. physiology.org By introducing the labeled tracer into the perfusate of an ex vivo liver model, researchers can directly measure the rates of fructose uptake, its conversion to glucose, lactate, and triglycerides, and its effect on hepatic energy status. This approach overcomes the confounding variables of systemic metabolism present in in vivo studies. Recent research has challenged the notion that the liver is the sole site of fructose metabolism, with sophisticated isotopic tracing studies in mice showing that the small intestine metabolizes a significant portion of ingested fructose at lower doses. mdpi.com Ex vivo perfusion of intestinal segments could further detail this process, quantifying the capacity of enterocytes to metabolize fructose and release metabolites like glucose and lactate into circulation. mdpi.com

Innovations in medical imaging can be combined with ex vivo perfusion to provide spatial metabolic information. For example, hyperpolarized [1-¹³C]pyruvate has been used with MRI to assess the metabolic status of perfused kidneys and hearts. nih.gov A similar approach with a hyperpolarized ¹³C-fructose analogue could visualize the regions of an organ actively metabolizing fructose.

Table 2: Components and Applications of Ex Vivo Perfusion for Metabolic Studies

| Component/Parameter | Description | Relevance to Isotope Tracing |

|---|---|---|

| Base Perfusate | Typically an extracellular solution like Ringer's lactate or a specialized preservation solution (e.g., Steen solution), often with red blood cells or a synthetic oxygen carrier. frontiersin.orgnih.gov | Serves as the vehicle to deliver the ¹³C-labeled substrate (e.g., Fosfructose-1-13C) to the organ tissue. |

| Nutrient Supplements | Includes glucose, insulin, amino acids, and other factors to maintain metabolic activity. nih.gov | The background composition can be precisely controlled to isolate the metabolic effects of the labeled fructose tracer. |

| Perfusion Conditions | Normothermic (37°C) perfusion is used to maintain active metabolism and physiological function. nih.gov | Ensures that enzymatic reactions involving the tracer occur at physiological rates, providing relevant flux data. |

| Metabolic Assessment | Collection of perfusate and tissue biopsies for analysis by mass spectrometry or NMR; can be combined with imaging (e.g., hyperpolarized MRI). nih.gov | Allows for the quantification of ¹³C-labeled metabolites produced by the organ, revealing organ-specific metabolic pathways. |

Development of Novel Isotope Tracing and Mass Spectrometry-Based Metabolomics Workflows

The full potential of tracers like Fosfructose-1-13C is realized through advanced analytical workflows that integrate stable isotope labeling with high-resolution mass spectrometry (MS) and sophisticated data analysis. lcms.cz Untargeted metabolomics approaches aim to measure all detectable metabolites in a sample, and when combined with isotope labeling, can reveal unexpected metabolic pathways and connections. lcms.czfrontiersin.org

One such advanced workflow is deep labeling, where cells are cultured in a medium where a primary carbon source (like glucose) is fully replaced by its ¹³C version. nih.gov This results in the incorporation of ¹³C into a vast array of endogenously synthesized metabolites, allowing for a comprehensive map of active metabolic pathways. nih.gov Applying this concept with ¹³C-fructose in cell types that readily consume it could uncover novel aspects of fructose metabolism.

Another innovative technique is mass spectrometry imaging (MSI), which allows for the visualization of metabolite distribution across a tissue section. nih.gov When combined with isotope tracing in what is termed Spatial Isotopologue Spectral Analysis (SISA), this method can map metabolic fluxes on a per-pixel basis. nih.gov For example, researchers have used U-¹³C glucose in tumor-bearing mice to image the flux of de novo fatty acid synthesis, revealing metabolic heterogeneity within the tumor ecosystem. nih.govnih.gov Applying this SISA workflow with Fosfructose-1-13C could spatially resolve fructose metabolism within complex tissues, identifying specific cell populations or microenvironments with high fructose utilization.

These workflows rely on powerful computational tools to process the large datasets generated, identify labeled compounds, and calculate isotopic enrichment to determine metabolic fluxes. nsf.govlcms.cz

Future Directions in the Application of Isotope-Labeled Fructose Analogues for Mechanistic Studies

The application of isotope-labeled fructose analogues is poised to expand, driven by innovations in analytical technology and a growing interest in the role of fructose in health and disease. solubilityofthings.com Future research will likely focus on several key areas.

One major direction is the use of position-specific labeled tracers, like Fosfructose-1-13C, to resolve complex and competing metabolic pathways. While uniformly labeled tracers show that a metabolite is derived from fructose, a tracer labeled at a specific position can elucidate the specific enzymatic reactions involved. researchgate.net This is crucial for validating targets for therapeutic intervention.

There is also a move towards dynamic and single-cell analyses. Metabolic flux analysis is becoming more dynamic, aiming to capture how metabolic networks adapt over short timescales in response to stimuli. At the single-cell level, methods like ¹³C-SpaceM are emerging to dissect metabolic heterogeneity within a cell population, which is often masked in bulk analyses. nih.gov Applying such techniques with fructose tracers could reveal, for example, why only a subset of cancer cells might be dependent on fructose for proliferation.

Furthermore, isotope labeling is essential for understanding the signaling roles of metabolites. Fructose 1-phosphate itself is now considered a signaling molecule that indicates nutrient abundance and can drive pathogenic processes. nih.gov Tracing the production and fate of this molecule with Fosfructose-1-13C can help unravel these signaling cascades. solubilityofthings.com As we continue to develop more sensitive analytical instruments and sophisticated computational models, isotope-labeled fructose analogues will remain indispensable tools for deciphering the complex molecular narratives of metabolism. solubilityofthings.comresearchgate.net

Q & A

Basic Research Questions

Q. How does isotopic labeling with ¹³C in Fosfructose-1-¹³C (sodium) enhance metabolic flux analysis in NMR studies?

- Methodological Answer : The ¹³C isotope enables precise tracking of fructose metabolism via NMR by providing a detectable magnetic spin. Researchers should use dynamic nuclear polarization (DNP) to hyperpolarize the sample, enhancing signal-to-noise ratios by >10,000×, as demonstrated in aqueous [¹³C]urea studies . Experimental design must include rapid dissolution protocols to preserve polarization and ensure real-time metabolic pathway observation.

Q. What are the critical considerations for ensuring isotopic purity of Fosfructose-1-¹³C (sodium) in experimental setups?

- Methodological Answer : Isotopic purity (>99 atom % ¹³C) is critical to avoid signal dilution. Use mass spectrometry (MS) or high-resolution NMR to validate purity. Storage conditions (e.g., inert atmosphere, -80°C) should prevent degradation or isotopic exchange. Cross-reference synthesis protocols with literature to confirm labeling efficiency, as seen in analogous sucrose-1-¹³C studies .

Q. How can researchers mitigate sample degradation during hyperpolarized NMR experiments with Fosfructose-1-¹³C (sodium)?

- Methodological Answer : Degradation is minimized by optimizing dissolution solvents (e.g., buffered saline at physiological pH) and maintaining low temperatures post-dissolution. Incorporate rapid-transfer systems (e.g., automated injectors) to reduce polarization loss, as validated in DNP-enhanced NMR workflows .

Advanced Research Questions

Q. What methodologies address signal variability in hyperpolarized NMR studies using Fosfructose-1-¹³C (sodium)?

- Methodological Answer : Signal variability arises from inconsistent polarization or dissolution kinetics. Standardize DNP parameters (e.g., microwave frequency ≈94 GHz, magnetic field strength ≥3.35 T) and use internal standards (e.g., ¹⁵N-labeled compounds) for calibration. Statistical tools like confidence intervals and hypothesis testing (e.g., t-tests) can distinguish technical noise from biological effects .

Q. How should contradictory data from Fosfructose-1-¹³C (sodium) tracer studies be analyzed to distinguish experimental error from biological variability?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. Replicate studies under controlled conditions (e.g., fixed pH, temperature) and use multivariate analysis to isolate confounding variables. Cross-validate findings with alternative techniques, such as LC-MS or isotope-ratio mass spectrometry .

Q. What advanced protocols optimize the integration of Fosfructose-1-¹³C (sodium) into real-time metabolic imaging in vivo?

- Methodological Answer : Combine hyperpolarized NMR with kinetic modeling to quantify metabolic rates. Design longitudinal studies with timed injections and synchronized imaging windows. Reference methodologies from ¹³C-urea studies, ensuring ethical compliance for in vivo applications .

Methodological Best Practices

- Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Data Interpretation : Address contradictions by re-evaluating sample preparation (e.g., isotopic dilution) or instrumentation calibration. Use systematic reviews to contextualize findings against existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.